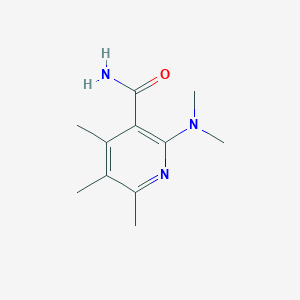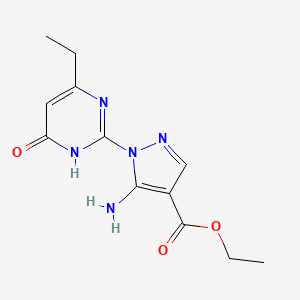
ethyl 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate
Descripción general
Descripción
Ethyl 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate is a versatile chemical compound used in diverse scientific research for its unique properties and potential applications. It’s a part of the pyrazole family of N-heterocycles, which are known for their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Synthesis Analysis
The synthesis of such compounds often involves the use of triazole-pyrimidine hybrids . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process often involves the reaction of diarylhydrazones and vicinal diols .Molecular Structure Analysis
The molecular structure of this compound is complex. It belongs to the pyrazole family of N-heterocycles, which are characterized by a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The structure of similar compounds has been confirmed and established based on elemental analysis and spectra data (IR, 1 H NMR, 13 C NMR, and mass) .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions . In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and solubility in DMSO . It’s also noted that pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Applications
- Ethyl 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate derivatives have shown promising results in antimicrobial and anticancer activities. A study by Hafez, El-Gazzar, and Al-Hussain (2016) on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives demonstrated significant antimicrobial and anticancer properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anti-Tubercular Evaluation
- Ethyl 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate has been used in the synthesis of compounds for anti-tubercular evaluation. Vavaiya et al. (2022) reported the synthesis and molecular docking studies of Nitrogen-rich piperazine-pyrimidine-pyrazole Hybrid Motifs, showcasing potential against mycobacterium tuberculosis (Vavaiya et al., 2022).
Synthesis of Heterocyclic Compounds
- This compound is instrumental in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, as discussed in a study by Lebedˈ et al. (2012), demonstrating its role in creating various heterocyclic compounds (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).
Biocidal Properties
- Research by Youssef et al. (2011) highlighted the compound's transformation into heterocyclic systems with excellent biocidal properties against a range of bacteria and fungi (Youssef, Abbady, Ahmed, & Omar, 2011).
Anticancer Properties
- Ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives have been synthesized and characterized for their anticancer properties, as found in a study by Jose (2017), where some compounds showed superior anti-proliferative activities compared to conventional agents (Jose, 2017).
Enzymatic Activity Enhancement
- The compound has been used in the synthesis of pyrazolopyrimidinyl keto-esters, which displayed a potent effect on increasing the reactivity of cellobiase, as reported by Abd and Awas (2008) (Abd & Awas, 2008).
Safety And Hazards
When handling this compound, it’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
Direcciones Futuras
The future directions of this compound involve its potential development as neuroprotective and anti-neuroinflammatory agents . It’s also suggested that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . The synthesis and properties of different pyrazole derivatives continue to be a focus of research .
Propiedades
IUPAC Name |
ethyl 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-3-7-5-9(18)16-12(15-7)17-10(13)8(6-14-17)11(19)20-4-2/h5-6H,3-4,13H2,1-2H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNAPCWDGSHUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=C(C=N2)C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



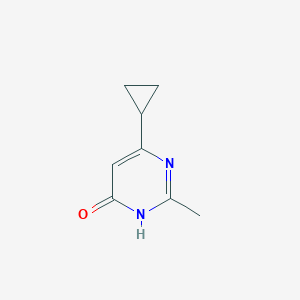

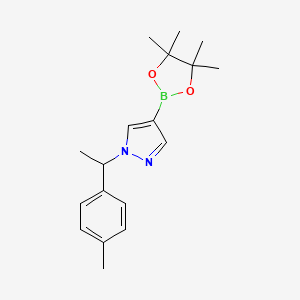

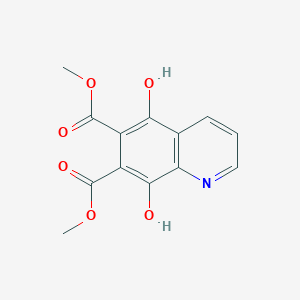
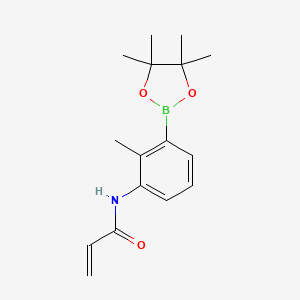
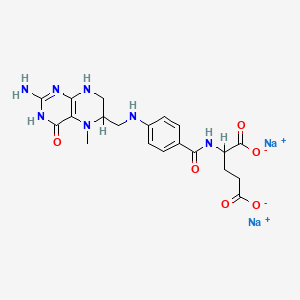
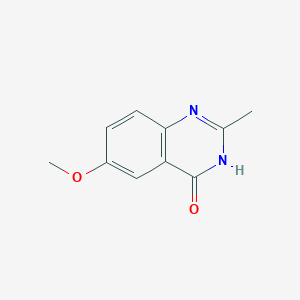
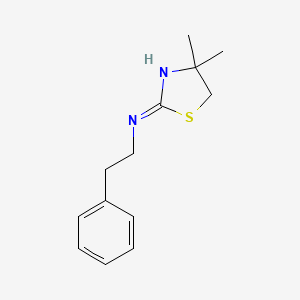
![1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1489623.png)

![2-[[(3R)-4-[(3-Amino-1H-pyrazol-4-yl)carbonyl]-3-methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1489629.png)
![4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1489630.png)
